N-[(2R,3S)-2-(5-bromopyridin-3-yl)oxolan-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide
Description
N-[(2R,3S)-2-(5-bromopyridin-3-yl)oxolan-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromopyridine moiety, an oxolane ring, and a tetrahydroimidazo[1,2-a]pyridine core. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[(2R,3S)-2-(5-bromopyridin-3-yl)oxolan-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O2/c18-13-7-12(9-19-10-13)16-14(2-6-24-16)21-17(23)11-1-4-22-5-3-20-15(22)8-11/h3,5,7,9-11,14,16H,1-2,4,6,8H2,(H,21,23)/t11?,14-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCJYIUVMBELTL-TWZNPMNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CN=C2CC1C(=O)NC3CCOC3C4=CC(=CN=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]([C@H]1NC(=O)C2CCN3C=CN=C3C2)C4=CC(=CN=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,3S)-2-(5-bromopyridin-3-yl)oxolan-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the Bromopyridine Moiety: This step involves the bromination of pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Construction of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving an appropriate diol and a dehydrating agent such as p-toluenesulfonic acid.
Assembly of the Tetrahydroimidazo[1,2-a]pyridine Core: This step may involve a multi-component reaction, such as a condensation reaction between an amine, an aldehyde, and a ketone, followed by cyclization.
Coupling Reactions: The final step involves coupling the bromopyridine and oxolane intermediates with the tetrahydroimidazo[1,2-a]pyridine core using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(2R,3S)-2-(5-bromopyridin-3-yl)oxolan-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other functional groups using nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
N-[(2R,3S)-2-(5-bromopyridin-3-yl)oxolan-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(2R,3S)-2-(5-bromopyridin-3-yl)oxolan-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit the activity of enzymes involved in critical biological processes.
Interact with Receptors: Modulate the activity of receptors on the cell surface or within cells.
Affect Cellular Pathways: Influence signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Bromomethyl methyl ether: A simpler brominated compound used in organic synthesis.
Molecular sieves: Used in various chemical processes, including gas adsorption and catalysis.
Fused heterocyclic compounds: Such as indole, benzimidazole, and quinoline, which share structural similarities with the tetrahydroimidazo[1,2-a]pyridine core.
Uniqueness
N-[(2R,3S)-2-(5-bromopyridin-3-yl)oxolan-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide is unique due to its combination of a bromopyridine moiety, an oxolane ring, and a tetrahydroimidazo[1,2-a]pyridine core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
